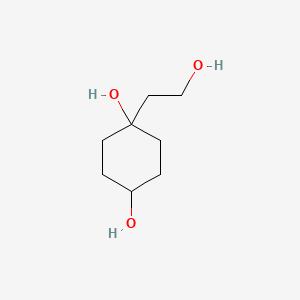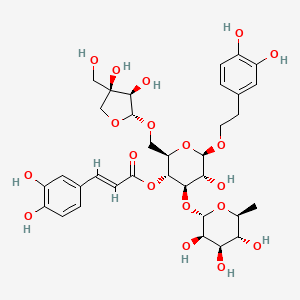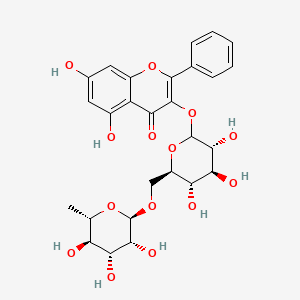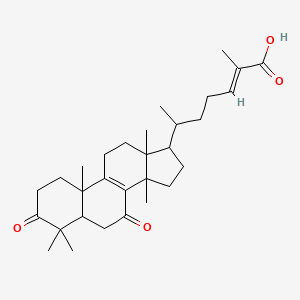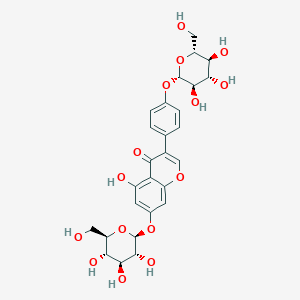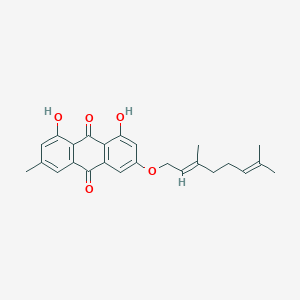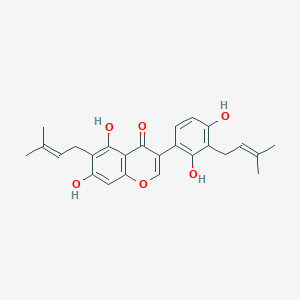
5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone is a natural product found in Lupinus albus, Millettia pulchra, and Lupinus angustifolius with data available.
Wissenschaftliche Forschungsanwendungen
Allelopathic Potential
- 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, identified in the root exudate of the legume Desmodium uncinatum, has been found to exhibit potential allelopathic properties. This compound, referred to as uncinanone C, demonstrated moderate inhibition of radical growth, indicating a potential application in managing parasitic weeds like Striga hermonthica (Tsanuo et al., 2003).
Anti-HIV and Cytotoxic Activities
- Studies have shown that certain flavones, including derivatives of 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, possess anti-HIV-1 activity and cytotoxic effects. For instance, compounds isolated from Gardenia carinata exhibited these properties, indicating the therapeutic potential of these compounds in anti-HIV treatments (Kongkum et al., 2012).
Antifungal Properties
- Prenylated flavonoids, including 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have been identified as having antifungal properties. A study involving compounds isolated from Maclura tinctoria revealed their effectiveness against fungal pathogens like Candida albicans and Cryptococcus neoformans, highlighting their potential use in antifungal treatments (Elsohly et al., 2001).
Antibacterial Activity
- Flavones derived from Acanthospermum hispidum DC, including variations of 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have shown antibacterial activity against several bacterial strains. This suggests their potential application in combating bacterial infections (Edewor & Olajire, 2011).
Antioxidant Properties
- Isoflavones like 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone isolated from Cudrania tricuspidata have been found to possess antioxidant properties. Their ability to scavenge free radicals indicates their potential application in managing oxidative stress-related disorders (Lee et al., 2005).
Potential in Cancer Therapy
- Certain flavones, including 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavone, have shown cytotoxic activities against cancer cell lines. Research on compounds from Derris scandens suggests their potential as chemotherapeutic agents, particularly in breast cancer treatment (Tedasen et al., 2016).
Eigenschaften
CAS-Nummer |
90686-13-8 |
|---|---|
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.47 |
IUPAC-Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Synonyme |
6,3′-Diprenyl-2′-hydroxygenistein; 3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; Angustone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
